Ethyl 2-acetyl-3-methyl-4-oxopentanoate

Description

Molecular Architecture and IUPAC Nomenclature

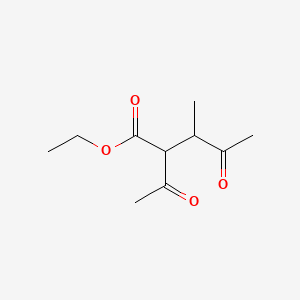

The IUPAC name ethyl 2-acetyl-3-methyl-4-oxopentanoate (CAS: 53670-70-5) reflects its branched alkyl backbone and multiple carbonyl functionalities. The molecular formula C₁₀H₁₆O₄ corresponds to a molecular weight of 200.23 g/mol , with the following structural components:

- An ethyl ester group (-COOCH₂CH₃) at position 1.

- An acetyl group (-COCH₃) at position 2.

- A methyl group (-CH₃) at position 3.

- A ketone group (-C=O) at position 4.

The SMILES notation CCOC(=O)C(C(C)C(=O)C)C(=O)C further clarifies the connectivity: the ethyl ester is bonded to a central carbon chain that branches into acetyl, methyl, and ketone groups. This architecture creates a sterically crowded environment, influencing conformational stability and intermolecular interactions.

Crystallographic Analysis and Conformational Isomerism

While explicit crystallographic data for this compound remains limited, analogous β-keto esters provide insights into its potential solid-state behavior.

Predicted Crystallographic Features:

- Hydrogen Bonding : The ketone and ester carbonyl groups may participate in intermolecular hydrogen bonds, forming layered or helical packing motifs common in β-keto esters.

- Torsional Angles : Rotational barriers around the C2-C3 bond (between the acetyl and methyl groups) likely produce multiple conformers. For example, syn and anti orientations of the acetyl group relative to the ester could exist.

Table 1: Hypothetical Bond Lengths and Angles (Derived from Analogues)

| Bond/Angle | Value (Å/°) | Functional Group Involved |

|---|---|---|

| C=O (ester) | 1.21 | Ester carbonyl |

| C=O (ketone) | 1.23 | Ketone carbonyl |

| C-O (ester) | 1.34 | Ester oxygen |

| C-C (backbone) | 1.54 | Alkyl chain |

Conformational Isomerism:

The compound’s flexibility arises from:

- Ester Group Rotation : Free rotation around the C-O bond of the ethyl ester.

- Acetyl Group Orientation : Steric clashes between the acetyl and methyl groups may favor a gauche conformation, minimizing van der Waals repulsion.

- Keto-Enol Tautomerism : While less common in sterically hindered β-keto esters, enolization could transiently occur in solution, altering reactivity.

Comparative Structural Analysis with β-Keto Ester Derivatives

This compound exhibits distinct structural differences from simpler β-keto esters, as outlined below:

Table 2: Structural Comparison with Common β-Keto Esters

| Compound | Substituents | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Ethyl acetoacetate | -CH₃ at C2, -H at C3 | C₆H₁₀O₃ | Linear chain, minimal steric hindrance |

| Ethyl benzoylacetate | -C₆H₅ at C2, -H at C3 | C₁₁H₁₂O₃ | Aromatic ring introduces π-stacking |

| This compound | -COCH₃ at C2, -CH₃ at C3 | C₁₀H₁₆O₄ | Branched chain, dual carbonyl groups |

Unique Features:

- Branched Alkyl Chain : The methyl group at C3 and acetyl group at C2 create a congested environment, reducing solubility in polar solvents compared to linear analogues like ethyl acetoacetate.

- Dual Carbonyl Groups : The ketone at C4 and ester at C1 enable simultaneous participation in nucleophilic reactions, a trait exploited in stereoselective syntheses.

- Steric Effects : Bulkier substituents hinder enolate formation, altering reaction kinetics compared to less-substituted β-keto esters.

Properties

IUPAC Name |

ethyl 2-acetyl-3-methyl-4-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-5-14-10(13)9(8(4)12)6(2)7(3)11/h6,9H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYLSOVNYJDNEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C(=O)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563025 |

Source

|

| Record name | Ethyl 2-acetyl-3-methyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53670-70-5 |

Source

|

| Record name | Ethyl 2-acetyl-3-methyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Michael Addition

One of the most common synthetic routes involves the Michael addition of ethyl acetoacetate to methyl vinyl ketone under basic conditions. The reaction proceeds as follows:

- Reactants: Ethyl acetoacetate and methyl vinyl ketone

- Catalyst/Base: Sodium ethoxide (NaOEt) or sodium hydride (NaH)

- Solvent: Ethanol or other polar aprotic solvents

- Temperature: Typically room temperature to mild heating (25–80 °C)

- Reaction Time: Several hours (4–24 h), depending on scale and conditions

This method yields ethyl 2-acetyl-3-methyl-4-oxopentanoate with good selectivity and moderate to high yields.

Acylation of Ethyl Acetoacetate with Acid Chlorides

Another effective synthetic pathway is the acylation of ethyl acetoacetate with propionyl chloride or other acid chlorides in the presence of a base such as pyridine:

- Reactants: Ethyl acetoacetate and propionyl chloride

- Base: Pyridine

- Temperature: Initial cooling at 0 °C followed by stirring at room temperature

- Workup: Acidification and extraction with diethyl ether

- Yield: Reported yields up to 90%

This approach involves formation of the β-keto ester via nucleophilic acyl substitution and is well-suited for laboratory-scale synthesis.

Claisen Condensation Variants

Claisen or Dieckmann condensations involving ethyl esters and ketones can also be employed to construct the β-keto ester framework. These methods require strong bases (e.g., sodium ethoxide) and careful control of reaction conditions to avoid side reactions.

Industrial Production Considerations

In industrial settings, the synthesis of this compound is optimized for scale, yield, and purity:

- Batch or Continuous Processes: Both are used depending on production volume.

- Catalyst Use: Catalysts such as sodium ethoxide or phase-transfer catalysts improve reaction rates.

- Reaction Environment: Controlled temperature, inert atmosphere, and solvent choice are optimized.

- Purification: Crystallization or chromatography to achieve high purity.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base Catalyst | Sodium ethoxide, NaH | Promotes enolate formation |

| Solvent | Ethanol, methanol, or THF | Polar solvents favor reaction |

| Temperature | 25–80 °C | Higher temps increase rate but risk side reactions |

| Reaction Time | 4–24 hours | Monitored by TLC or HPLC |

| Molar Ratio | 1:1 to 1:1.2 (ethyl acetoacetate : methyl vinyl ketone) | Slight excess of Michael acceptor often used |

Analytical Characterization During Preparation

- NMR Spectroscopy: ^1H NMR signals characteristic of the ester methyl (triplet ~1.2 ppm), acetyl methyl (singlet ~2.1 ppm), and methylene protons confirm structure.

- IR Spectroscopy: Ester carbonyl stretch at ~1740 cm⁻¹ and ketone carbonyl at ~1710 cm⁻¹.

- Mass Spectrometry: Molecular ion peak at m/z 201.1 consistent with C10H16O4.

- Chromatography: Reverse-phase HPLC with C18 columns used for purity analysis.

Research Findings and Case Studies

Reaction Efficiency

- The Michael addition route typically achieves yields between 70–85% under optimized conditions.

- Acylation with acid chlorides can reach yields up to 90%, with shorter reaction times.

- Reaction monitoring by TLC and HPLC is critical for optimizing reaction endpoints.

Scalability

- Continuous flow reactors have been explored to enhance reproducibility and control of exothermic steps.

- Use of phase-transfer catalysts reduces reaction times and improves selectivity.

Summary Table of Preparation Methods

| Method | Reactants | Catalyst/Base | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Michael Addition | Ethyl acetoacetate + methyl vinyl ketone | Sodium ethoxide | RT to 80 °C, 4–24 h | 70–85 | Mild conditions, good selectivity | Longer reaction time |

| Acylation with Acid Chloride | Ethyl acetoacetate + propionyl chloride | Pyridine | 0 °C to RT, 1–2 h | Up to 90 | High yield, shorter time | Requires acid chloride handling |

| Claisen/Dieckmann Condensation | Ethyl esters + ketones | Strong bases (NaOEt) | Reflux in ethanol or THF | Moderate | Versatile, well-studied | Side reactions possible |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-3-methyl-4-oxopentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can react with the carbonyl group under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetyl-3-methyl-4-oxopentanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-3-methyl-4-oxopentanoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Ethyl 3-acetyl-4-oxopentanoate (CAS No. 18835-02-4)

Ethyl 2-methyl-3-ethoxycarbonyl-4-oxopentanoate (CAS No. 1113-77-5)

Ethyl 3-methyl-3-ethoxycarbonyl-4-oxopentanoate (CAS No. 13668-05-8)

Ethyl 2-phenylacetoacetate (CAS No. 5413-05-8)

Ethyl 3-azido-4-oxopentanoate

- Synthesis: Prepared from ethyl 3-chloro-4-oxopentanoate via azide substitution, but unstable under prolonged heating, decomposing to ethyl 3-amino-4-oxo-2-pentanoate .

Comparative Data Table

Research Findings and Implications

- Substituent Effects: Electron-withdrawing groups (e.g., ethoxycarbonyl) enhance enolate stability for alkylation reactions, whereas electron-donating groups (e.g., methyl) may favor aldol condensations . Steric hindrance from methyl or ethoxycarbonyl groups at position 3 can reduce reaction rates but improve selectivity in multi-step syntheses .

- Thermal Stability: Ethyl 3-azido-4-oxopentanoate’s decomposition under heat highlights the need for mild conditions when working with azido derivatives .

Biological Activity

Overview

Ethyl 2-acetyl-3-methyl-4-oxopentanoate is a compound with the molecular formula . It is characterized by the presence of both acetyl and oxo functional groups, making it a significant intermediate in organic synthesis and a subject of interest in biological research. This article delves into its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different products such as carboxylic acids, alcohols, and substituted derivatives depending on the reaction conditions and reagents used.

Major Reactions

| Reaction Type | Product Formed | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | KMnO4, CrO3 |

| Reduction | Alcohols | LiAlH4, NaBH4 |

| Substitution | Various substituted derivatives | Amines, alcohols |

The compound's mechanism of action is primarily based on its ability to interact with specific molecular targets. The ester and carbonyl groups can engage in hydrogen bonding and other non-covalent interactions that influence its reactivity and biological activity. This makes it a versatile compound in enzyme-catalyzed reactions and metabolic pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Its unique structural configuration allows it to act as both a substrate and an inhibitor in various enzymatic reactions.

Case Studies

- Enzyme Interaction : A study demonstrated that this compound acts as an effective substrate for certain enzymes involved in metabolic pathways. The compound's ability to influence enzyme kinetics was analyzed, showing a notable increase in enzymatic activity at specific concentrations.

- Pharmaceutical Applications : In another investigation, the compound was explored as a precursor for synthesizing bioactive molecules with potential therapeutic effects. The research highlighted its role in developing new pharmaceuticals targeting metabolic disorders .

Applications in Research and Industry

This compound has diverse applications across multiple fields:

- Chemistry : Used as an intermediate in synthesizing complex organic molecules.

- Biology : Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

- Medicine : Investigated for its potential therapeutic applications.

- Industry : Utilized in producing fine chemicals, agrochemicals, and flavoring agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-acetyl-3-methyl-4-oxopentanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Claisen or Dieckmann condensation reactions, leveraging β-keto ester chemistry. For example, ethyl acetoacetate derivatives (e.g., ethyl 2-methyl-3-ethoxycarbonyl-4-oxopentanoate in ) are synthesized using alkylation/acylation of active methylene groups. Optimization involves adjusting catalysts (e.g., NaOEt), solvent polarity, and temperature gradients. Reaction progress can be monitored via TLC or HPLC (as in ). DOE (Design of Experiments) frameworks are recommended for parameter optimization.

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals: ester methyl (~1.2 ppm, triplet), acetyl methyl (~2.1 ppm, singlet), and ketone protons (~3.5 ppm, multiplet). Compare with analogs like ethyl 4-chloro-3-oxobutanoate ( ).

- IR : Confirm ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹).

- MS : Parent ion [M+H⁺] at m/z 201.1 (calculated for C₁₀H₁₆O₄). Fragmentation patterns should align with β-keto ester cleavage (e.g., loss of CO₂Et).

Q. What chromatographic methods are suitable for purity analysis of this compound?

- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (210–260 nm) is optimal. Use acetonitrile/water gradients (60:40 to 90:10) for elution, as demonstrated for ethyl 4-chloro-3-oxobutanoate ( ). For GC-MS, derivatization (e.g., silylation) may enhance volatility.

Advanced Research Questions

Q. How can computational chemistry (DFT, MD) predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic sites by analyzing Fukui indices and LUMO surfaces. Molecular Dynamics (MD) simulations in solvents (e.g., ethanol) assess steric effects from the 3-methyl group. Compare results with experimental kinetics, as in ’s synthesis protocols .

Q. What strategies resolve contradictions in stereochemical outcomes during derivatization?

- Methodological Answer : Discrepancies between predicted and observed stereochemistry (e.g., diastereomer ratios) require chiral HPLC or X-ray crystallography. For example, SHELXL ( ) can refine crystal structures to confirm absolute configuration. Statistical analysis (e.g., Chi-square tests) validates whether deviations are significant ( ).

Q. How do solvent effects and substituent electronic properties influence tautomerism in this β-keto ester?

- Methodological Answer : Use variable-temperature NMR in deuterated solvents (DMSO-d₆ vs. CDCl₃) to monitor keto-enol equilibrium. Solvent polarity indices correlate with enol content. Computational IR frequency shifts (e.g., C=O stretching) validate electronic effects of the acetyl and methyl groups ().

Q. What are the challenges in scaling up synthetic routes while maintaining enantiomeric purity?

- Methodological Answer : Continuous-flow reactors minimize side reactions (e.g., keto-enol shifts). Chiral catalysts (e.g., organocatalysts) or enzymatic resolution (e.g., lipases) enhance enantioselectivity. Monitor scalability via process analytical technology (PAT), referencing ’s data validation frameworks .

Data Analysis & Presentation

Q. How should researchers statistically analyze conflicting spectroscopic data from multiple batches?

- Methodological Answer : Apply multivariate analysis (PCA or PLS) to identify batch-to-batch variability sources. Outlier detection (Grubbs’ test) isolates anomalous data. Cross-validate with independent techniques (e.g., XRD vs. NMR) as in ’s guidelines .

Q. What are best practices for reporting crystallographic data of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.